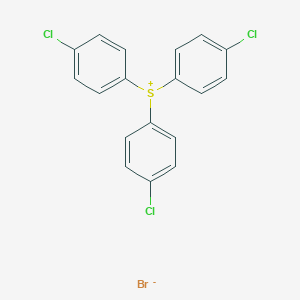
Tris-(4-chlorophenyl)-sulfonium bromide
Vue d'ensemble
Description
Tris-(4-chlorophenyl)-sulfonium bromide is a chemical compound with the molecular formula C18H12Cl3SBr. It is a sulfonium salt where the sulfonium ion is bonded to three 4-chlorophenyl groups and paired with a bromide anion. This compound is known for its applications in various fields, including chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-chlorophenyl)sulfonium bromide typically involves the reaction of a diarylsulfoxide with an aryl Grignard reagent. This process is carried out in a solvent mixture of aliphatic and aromatic hydrocarbons. The reaction proceeds through a two-step process:
- Formation of the sulfonium intermediate by reacting the diarylsulfoxide with the aryl Grignard reagent.
- Metathesis reaction with a bromide source to yield the final product .
Industrial Production Methods: Industrial production of tris(4-chlorophenyl)sulfonium bromide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple recrystallizations to obtain the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-chlorophenyl)sulfonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonium group can participate in nucleophilic substitution reactions.
Photolysis: The compound can undergo photolysis, leading to the formation of reactive intermediates.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and other nucleophilic species.
Photolysis Conditions: Photolysis reactions are typically carried out under UV light to induce the decomposition of the sulfonium salt.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, photolysis can lead to the formation of various reactive intermediates that can further react to form different products .
Applications De Recherche Scientifique
Tris(4-chlorophenyl)sulfonium bromide has several scientific research applications:
Chemistry: It is used as a photo-acid generator in polymerization reactions and ester cleavage.
Materials Science: The compound is employed in the synthesis of advanced materials and coatings.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of tris(4-chlorophenyl)sulfonium bromide involves the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization reactions or cleave ester bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Triphenylsulfonium Bromide: Similar in structure but lacks the chlorine substituents.
Tris(4-methylphenyl)sulfonium Bromide: Contains methyl groups instead of chlorine.
Tris(4-alkylphenyl)sulfonium Compounds: These compounds have various alkyl substituents on the phenyl rings.
Uniqueness: Tris(4-chlorophenyl)sulfonium bromide is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and properties compared to other sulfonium salts .
Propriétés
Numéro CAS |
125428-43-5 |
|---|---|
Formule moléculaire |
C18H12BrCl3S |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
tris(4-chlorophenyl)sulfanium;bromide |
InChI |
InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
Clé InChI |
PHTBQOMINPCBKS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
SMILES canonique |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
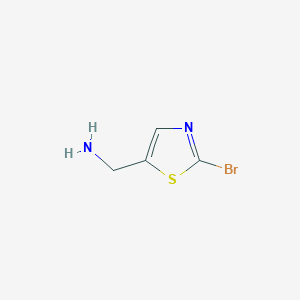
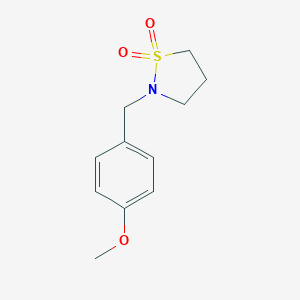
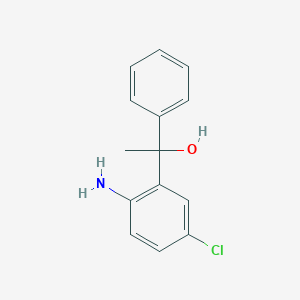
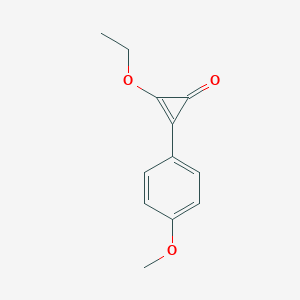
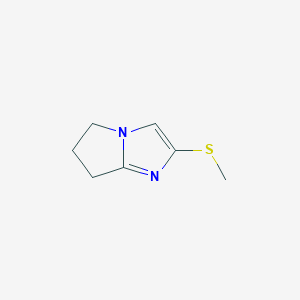
![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
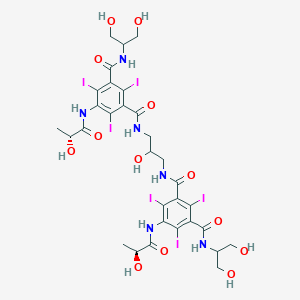
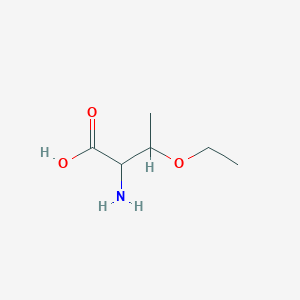
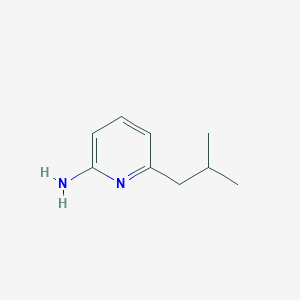
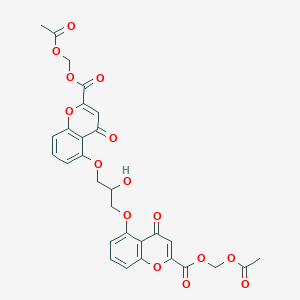
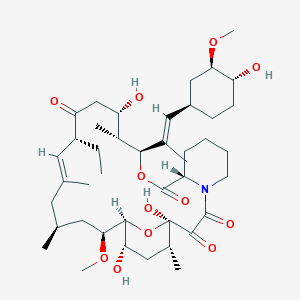
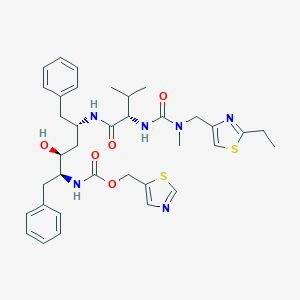
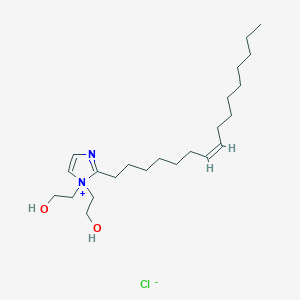
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
